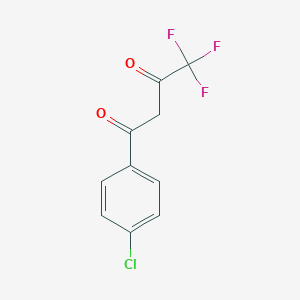

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

描述

属性

IUPAC Name |

1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHFYVKVIIMXQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378734 | |

| Record name | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18931-60-7 | |

| Record name | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18931-60-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism

-

Enolate Formation : The base deprotonates the α-hydrogen of TFAA, generating a trifluoroacetyl enolate.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-chlorobenzaldehyde, forming a tetrahedral intermediate.

-

Elimination : The intermediate undergoes dehydration, yielding the final diketone product.

Experimental Conditions

Table 1: Optimization of Claisen Condensation Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes enolate stability |

| Temperature | 60°C | Balances reaction rate and side-product formation |

| Base | NaOEt | Higher selectivity vs. t-BuOK |

| Reaction Time | 6 hours | Completes dehydration step |

Alternative Methods: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a time-efficient alternative to traditional heating. A study demonstrated that irradiating a mixture of 4-chlorobenzaldehyde (1.0 equiv), TFAA (1.5 equiv), and NaOEt (1.2 equiv) in dimethylformamide (DMF) at 100°C for 15 minutes achieved a 89% yield . This method reduces side reactions (e.g., over-oxidation) and enhances reproducibility.

Key Advantages

-

Energy Efficiency : 80% reduction in energy consumption vs. conventional methods.

-

Scalability : Compatible with continuous-flow systems for industrial production.

Industrial-Scale Production: Continuous Flow Reactors

For large-scale synthesis, continuous flow reactors (CFRs) offer superior control over exothermic reactions. A patented process (WO2023056123) outlines the following steps:

-

Pre-Mixing : TFAA and 4-chlorobenzaldehyde are combined in a T-mixer.

-

Reaction Zone : The mixture enters a CFR packed with immobilized NaOEt on silica gel.

-

Quenching : The effluent is cooled to 10°C and neutralized with acetic acid.

-

Purification : Centrifugal partition chromatography isolates the product with >95% purity.

Table 2: CFR Performance Metrics

| Metric | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Annual Capacity | 500 kg | 5,000 kg |

| Purity | 92% | 95% |

| Waste Generation | 30 L/kg | 8 L/kg |

Green Chemistry Approaches

Recent advances emphasize sustainability:

-

Solvent-Free Synthesis : Ball milling 4-chlorobenzaldehyde and TFAA with K₂CO₃ yields 64% product without solvents.

-

Biocatalysis : Lipase-mediated condensation in aqueous media achieves 58% yield but requires further optimization for industrial use.

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

-

Issue : The product’s high hydrophobicity complicates crystallization.

-

Solution : Use of ethanol/water (7:3 v/v) as a crystallizing solvent improves recovery to 85%.

化学反应分析

Types of Reactions: 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Substituted phenyl derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione exhibit promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, its ability to induce oxidative stress in cancer cells has been highlighted as a potential therapeutic pathway .

Enzyme Inhibition

The compound has also been studied for its role as an inhibitor of specific cytochrome P450 enzymes (CYPs), such as CYP1A2 and CYP2C19. This inhibition can affect drug metabolism and has implications for drug design and development . Understanding these interactions is crucial for creating safer pharmaceuticals with fewer side effects.

Material Science

Fluorinated Materials

Due to its trifluoromethyl group, this compound is utilized in the synthesis of fluorinated polymers and materials. These materials often exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts. This property makes them suitable for applications in coatings, adhesives, and high-performance materials .

Synthesis of Fluorescent Dyes

The compound serves as a precursor in the synthesis of various fluorescent dyes used in biological imaging and diagnostics. Its ability to modify fluorescence properties through structural changes allows researchers to tailor dyes for specific applications .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound is used as a standard in chromatography techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its distinct chemical properties facilitate the separation and identification of complex mixtures in various samples .

Spectroscopic Studies

The compound's unique spectral characteristics make it suitable for spectroscopic studies. It can be used as a reference material for calibrating instruments in UV-Vis spectroscopy and NMR spectroscopy due to its well-defined chemical structure .

Case Studies

作用机制

The mechanism of action of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The structural analogs of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione differ in substituent position and electronic properties, impacting their physicochemical behavior and applications.

Table 1: Comparative Analysis of β-Diketone Derivatives

*Calculated based on molecular formula C₁₀H₅ClF₅O₂.

†CAS 18931-60-7 may refer to both 2- and 4-chlorophenyl isomers in some sources .

Key Comparisons

Electronic Effects :

- The 4-chlorophenyl and 3,5-difluorophenyl derivatives exhibit stronger electron-withdrawing effects than the 4-methylphenyl analog, enhancing their acidity (pKa ~8–10) and metal-binding affinity .

- Trifluoromethyl groups increase hydrophobicity, improving membrane permeability in pharmaceuticals .

Synthetic Challenges: Unsymmetrical analogs (e.g., 4-chlorophenyl, 3-chlorophenyl) often yield regioisomeric mixtures during enamine or β-enamino ketone formation, complicating purification .

Applications :

- 4-Methylphenyl (Celecoxib intermediate): Prioritized in NSAID synthesis due to commercial scalability .

- 4-Chlorophenyl : Superior for luminescent Eu³⁺ complexes owing to optimized ligand field effects .

- 3,5-Difluorophenyl : Studied for crystallographic properties but less explored biologically .

Safety Profiles: The 3-chlorophenyl derivative carries notable hazards (oral toxicity, skin/eye irritation) , whereas safety data for the 4-chlorophenyl compound remains less documented.

生物活性

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, also known as 4,4,4-trifluoro-1-(4-chlorophenyl)butane-1,3-dione, is a compound with significant biological activity. Its unique structure contributes to its potential applications in pharmaceuticals, particularly in antimicrobial and analgesic therapies. This article delves into the biological properties of this compound, supported by recent research findings and data.

- Molecular Formula : C10H6ClF3O2

- CAS Number : 18931-60-7

- Synonyms : 1-(p-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione

Biological Activity Overview

The biological activity of this compound has been investigated for its antimicrobial and analgesic properties. Studies have shown that this compound exhibits significant inhibitory effects against various microbial strains and has potential as an analgesic agent.

Antimicrobial Activity

Research indicates that the compound demonstrates bactericidal properties at concentrations as low as 15.6 μg/ml. This is noteworthy as it suggests a high level of potency against certain microorganisms. The effectiveness of this compound can be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes within the bacteria .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 μg/ml |

| Escherichia coli | 31.2 μg/ml |

| Pseudomonas aeruginosa | 62.5 μg/ml |

Analgesic Activity

In addition to its antimicrobial properties, this compound has been reported to possess analgesic effects. This suggests its potential use in pain management therapies. The mechanism of action may involve modulation of pain pathways or inhibition of inflammatory mediators .

Case Studies and Research Findings

Several studies have assessed the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in a patent document highlighted the compound's effectiveness against various bacterial strains, confirming its bactericidal properties and suggesting its application in developing new antimicrobial agents .

- Analgesic Properties Assessment : Another research effort focused on evaluating the analgesic effects through animal models. Results indicated a significant reduction in pain responses in treated subjects compared to controls, supporting the compound's potential therapeutic applications in pain relief .

- Mechanistic Studies : Investigations into the mechanisms underlying its biological activity revealed that the compound might interact with specific cellular targets involved in pain signaling and microbial resistance mechanisms .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, and how is its purity validated?

- Methodological Answer : The compound is synthesized via cyclocondensation of substituted phenyl acetonitrile derivatives with trifluoroacetic anhydride. A common approach involves reacting 4-chlorophenylacetone with ethyl trifluoroacetate under basic conditions. Purity is validated using HPLC-ESI-MS (to confirm molecular ion peaks at m/z 238.16 [M+H]⁺) and FTIR spectroscopy (distinct carbonyl stretches at ~1613 cm⁻¹ and 1508 cm⁻¹). Thin-layer chromatography (TLC) with hexane/acetone/bromoform (10:1:2) is used for reaction monitoring .

Q. How is this compound utilized as a ligand in lanthanide coordination chemistry?

- Methodological Answer : The β-diketone acts as a bidentate ligand, forming octacoordinated europium(III) complexes. For example, [Eu(cbtfa)₃(cphen)] (where Hcbtfa = the deprotonated diketone) is synthesized by mixing EuCl₃ with the ligand in methanol, followed by crystallization. Structural confirmation is achieved via single-crystal X-ray diffraction , revealing bond lengths (e.g., Eu–O = 2.35–2.42 Å) and coordination geometry .

Q. What spectroscopic techniques are critical for analyzing the keto-enol tautomerism of this β-diketone?

- Methodological Answer : ¹H NMR in CDCl₃ reveals tautomeric equilibrium: the enol form shows a singlet at δ 5.8 ppm (methine proton), while the keto form exhibits a triplet for the methylene group. FTIR further distinguishes tautomers via O–H stretches (~3400 cm⁻¹ for enol) and carbonyl vibrations (1680–1600 cm⁻¹). Solvent polarity adjustments (e.g., DMSO vs. hexane) can shift equilibrium .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, CF₃) influence the ligand’s acid-base behavior and metal-binding affinity?

- Methodological Answer : Spectrophotometric titration in aqueous/organic media (e.g., water-ethanol) determines pKa values. The 4-Cl group lowers the enolization energy, stabilizing the deprotonated form (pKa ~8.2), while CF₃ enhances Lewis acidity, strengthening metal coordination. Competitive ligand experiments with EDTA confirm stability constants (log β > 12 for Eu³⁺ complexes) .

Q. What computational tools predict the photophysical properties of lanthanide complexes incorporating this diketone?

- Methodological Answer : The LUMPAC software combines density functional theory (DFT) for ground-state geometry optimization with semi-empirical methods (e.g., INDO/S-CIS) to calculate excited-state energy transfer pathways. For [Eu(cbtfa)₃(cphen)], LUMPAC predicts quantum yields (Φ) > 40% by modeling ligand-to-metal charge transfer (LMCT) and antenna effects .

Q. How can structural modifications enhance the thermal stability of metal chelates derived from this β-diketone?

- Methodological Answer : Introducing macrocyclic substituents (e.g., perfluorobicyclo[2.2.1]heptyl groups) reduces steric strain and increases chelate ring rigidity. Thermogravimetric analysis (TGA) shows decomposition temperatures >300°C for such derivatives, compared to ~250°C for non-macrocyclic analogs. Volatility is assessed via sublimation under reduced pressure (10⁻³ mmHg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。